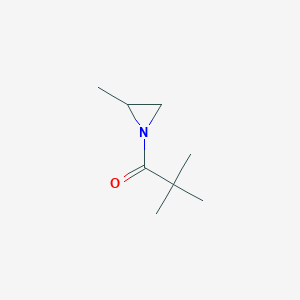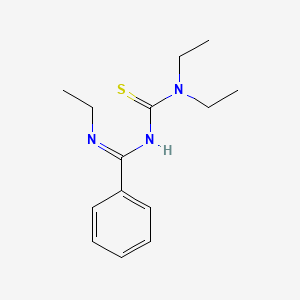
Methyl 13-hydroperoxyoctadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 13-hydroperoxyoctadeca-9,12-dienoate is a hydroperoxy fatty ester that is the methyl ester of 13-hydroperoxyoctadeca-9,12-dienoic acid. This compound is a polyunsaturated fatty ester and is known for its role in lipid peroxidation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 13-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the enzymatic oxidation of linoleic acid. The process involves the use of lipoxygenase enzymes which catalyze the addition of oxygen to linoleic acid, forming hydroperoxides . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale enzymatic reactors where linoleic acid is continuously fed and oxygen is bubbled through the reaction mixture. The product is then purified using techniques such as flash column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 13-hydroperoxyoctadeca-9,12-dienoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various secondary oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include secondary alcohols, ketones, and various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 13-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidation mechanisms.
Biology: The compound is studied for its role in cellular oxidative stress and its effects on cell membranes.
Medicine: Research is ongoing to understand its potential role in inflammatory diseases and its impact on human health.
Industry: It is used in the study of food oxidation processes and the development of antioxidants
Mécanisme D'action
The mechanism by which methyl 13-hydroperoxyoctadeca-9,12-dienoate exerts its effects involves the formation of free radicals during lipid peroxidation. These free radicals can initiate chain reactions that lead to the oxidation of other lipids, proteins, and DNA. The compound targets cellular membranes and can disrupt their integrity, leading to cell damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl linoleate: A similar compound that lacks the hydroperoxy group.
13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with a slightly different structure
Uniqueness
Methyl 13-hydroperoxyoctadeca-9,12-dienoate is unique due to its specific hydroperoxy group positioning, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in studies of lipid oxidation and its biological effects .
Propriétés
Numéro CAS |
96758-56-4 |
|---|---|
Formule moléculaire |
C19H34O4 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
methyl 13-hydroperoxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,16,21H,3-7,9,11-15,17H2,1-2H3 |
Clé InChI |
QYULLBNZRDWFPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CCC=CCCCCCCCC(=O)OC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
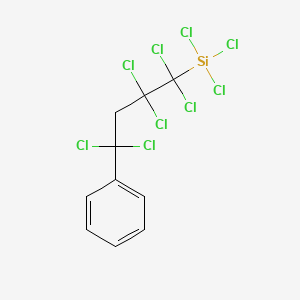

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)


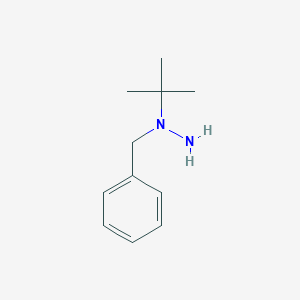

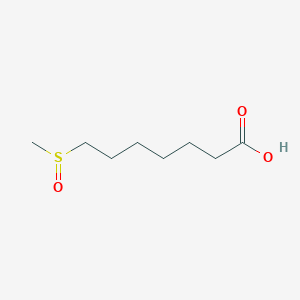

![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
